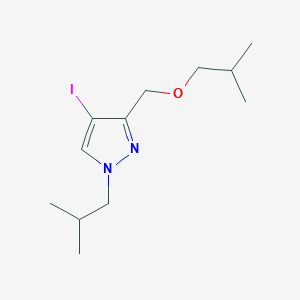

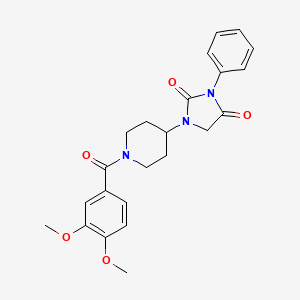

![molecular formula C19H15N3O2S2 B2632739 (E)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylethenesulfonamide CAS No. 796096-91-8](/img/structure/B2632739.png)

(E)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylethenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

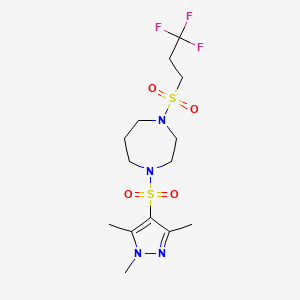

“(E)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylethenesulfonamide” is a complex organic compound that contains an imidazole ring fused with a thiazole ring . Imidazole and thiazole are both five-membered heterocyclic compounds, with imidazole containing two nitrogen atoms and thiazole containing one nitrogen atom and one sulfur atom . Compounds containing these moieties have been synthesized and shown to exhibit potent biological activity .

Synthesis Analysis

The compound can be synthesized by the Hantzsch thiazole reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with suitably substituted thioureas using microwave heating . The ethanones were prepared by the reaction of 6-phenylimidazo[2,1-b]thiazoles with chloroacetylchloride in refluxing 1,4-dioxane whereas the thiazoles were synthesized by the reaction of 2-bromo-1-phenylethanones with thiazol-2-amine in refluxing acetone .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of an imidazole ring fused with a thiazole ring . The N=CH double bond restricted rotation is thought to give rise to the formation of E and Z isomers .

Chemical Reactions Analysis

The compound is synthesized through a series of reactions involving 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas . The ethanones were prepared by the reaction of 6-phenylimidazo[2,1-b]thiazoles with chloroacetylchloride in refluxing 1,4-dioxane whereas the thiazoles were synthesized by the reaction of 2-bromo-1-phenylethanones with thiazol-2-amine in refluxing acetone .

Wirkmechanismus

Target of Action

Similar compounds have been found to target mycobacterium tuberculosis (mtb) h37ra .

Mode of Action

It’s suggested that similar compounds selectively inhibit mtb .

Biochemical Pathways

Similar compounds have been found to interact with the pantothenate synthetase of mtb .

Pharmacokinetics

Similar compounds have been designed and synthesized with in silico admet prediction .

Result of Action

Similar compounds have shown significant activity against mtb h37ra .

Action Environment

Similar compounds have been evaluated for in vitro antitubercular activity .

Vorteile Und Einschränkungen Für Laborexperimente

ITSA-1 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has shown potential in various scientific research applications, making it a useful tool for studying the role of PP1 in different cellular processes. However, ITSA-1 also has some limitations. It has been reported to have low solubility in water, which can affect its bioavailability. Additionally, the specificity of ITSA-1 for PP1 is not well understood, and it may inhibit other proteins with similar binding sites.

Zukünftige Richtungen

ITSA-1 has shown potential in various scientific research applications, and there are several future directions that can be explored. One direction is to study the specificity of ITSA-1 for PP1 and identify other proteins that it may inhibit. Another direction is to modify the structure of ITSA-1 to improve its solubility and bioavailability. Additionally, ITSA-1 can be used in combination with other anticancer agents to improve their efficacy. Finally, the potential of ITSA-1 in the treatment of other diseases such as neurodegenerative disorders can also be explored.

Conclusion:

ITSA-1 is a small molecule inhibitor that has shown potential in various scientific research applications. It inhibits the activity of PP1 and has been reported to induce apoptosis in cancer cells, improve the cognitive function of mice with Alzheimer's disease, and reduce the migration and invasion of cancer cells. ITSA-1 has several advantages for lab experiments, but also has some limitations. There are several future directions that can be explored to further understand the potential of ITSA-1 in different scientific research applications.

Synthesemethoden

ITSA-1 can be synthesized using different methods. One of the commonly used methods involves the reaction of 4-(imidazo[2,1-b]thiazol-6-yl)aniline with 2-phenylacryloyl chloride in the presence of triethylamine. The reaction produces ITSA-1 as a white solid that can be purified using column chromatography.

Wissenschaftliche Forschungsanwendungen

ITSA-1 has shown potential in various scientific research applications. It has been reported to inhibit the activity of the protein phosphatase 1 (PP1), which is involved in various cellular processes such as cell division, DNA damage response, and apoptosis. ITSA-1 has been shown to induce apoptosis in cancer cells, making it a potential anticancer agent. It has also been reported to improve the cognitive function of mice with Alzheimer's disease.

Eigenschaften

IUPAC Name |

(E)-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-phenylethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O2S2/c23-26(24,13-10-15-4-2-1-3-5-15)21-17-8-6-16(7-9-17)18-14-22-11-12-25-19(22)20-18/h1-14,21H/b13-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZOQNBKPUWSOOS-JLHYYAGUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

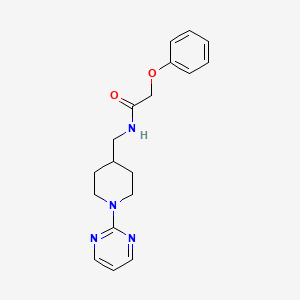

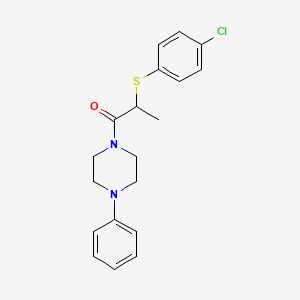

![6-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2632659.png)

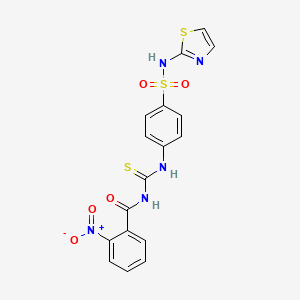

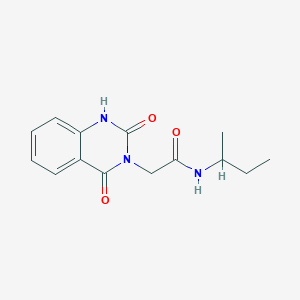

![N-[(2-chlorophenyl)methyl]-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide](/img/structure/B2632669.png)

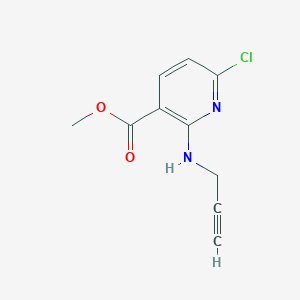

![1-[4-Chloro-3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B2632670.png)

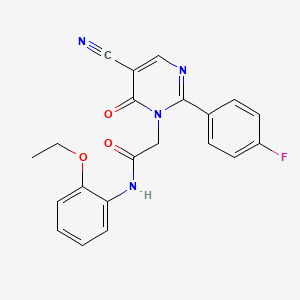

![[3-cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2632672.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2632678.png)